Cloruro de 2-metil-1,3-oxazol-4-carbonilo

Descripción general

Descripción

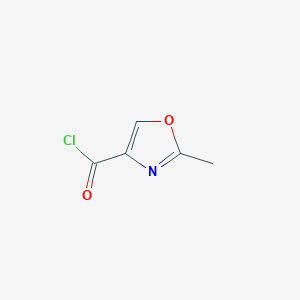

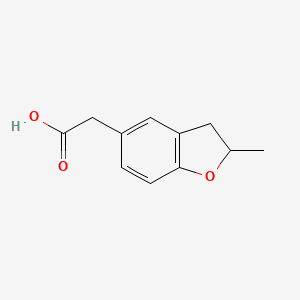

“2-Methyl-1,3-oxazole-4-carbonyl chloride” is a chemical compound with the CAS Number: 62348-22-5 . It has a molecular weight of 145.54 and its IUPAC name is 2-methyl-1,3-oxazole-4-carbonyl chloride .

Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in organic chemistry . The Van Leusen Oxazole Synthesis is one of the most common methods for preparing oxazole-based compounds . This method involves the reaction of tosylmethylisocyanides (TosMICs) with various aldehydes .

Molecular Structure Analysis

The oxazole ring, which is a five-membered heterocyclic ring, contains one nitrogen atom and one oxygen atom . The structure of oxazole derivatives allows for various weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .

Chemical Reactions Analysis

Oxazole compounds can undergo various chemical reactions. For instance, direct arylation of oxazoles can be achieved with high regioselectivity at both C-5 and C-2 positions . Additionally, oxazoles can be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu (NO 3) 2 •3H 2 O and iodine .

Aplicaciones Científicas De Investigación

Estrategias Sintéticas de Benzoxazoles

“Cloruro de 2-metil-1,3-oxazol-4-carbonilo” puede utilizarse como material de partida para diferentes enfoques mecanísticos en el descubrimiento de fármacos . Presenta una alta posibilidad de amplio alcance de sustrato y funcionalización para ofrecer diversas actividades biológicas . Se han resumido una variedad de metodologías sintéticas bien organizadas para benzoxazol utilizando 2-aminofenol con aldehídos, cetonas, ácidos, alcoholes, isotiocianatos, ortoésteres y alquinonas en diferentes condiciones de reacción y catalizadores .

Catalizadores Magnéticamente Recuperables

El compuesto puede utilizarse en el desarrollo de sistemas catalíticos eficientes y ecológicos para la preparación de derivados de tiazol . Las nanopartículas magnéticas no solo tienen una alta estabilidad, sino que su superficie también se puede modificar fácilmente y se puede preparar un catalizador eficiente a partir de este método . Se ha informado de una serie de nanocatalizadores magnéticos para la síntesis de diversos derivados de oxazoles .

Actividad Anticancerígena

El anillo de 1,3,4-oxadiazol, que es similar al anillo de 1,3-oxazol en “this compound”, actúa como bioisósteros para compuestos que contienen carbonilo como ésteres, amidas y carbamatos . El motivo presenta una alta posibilidad de amplio alcance de sustrato y funcionalización para ofrecer diversas actividades biológicas como la anticancerígena .

Actividad Antimicrobiana

El anillo de 1,3-oxazol se utiliza como una parte significativa del farmacóforo que es capaz de unirse a un ligando . Se ha demostrado que los derivados de oxazol exhiben una amplia gama de propiedades farmacológicas, incluidas las actividades antibacterianas y antifúngicas .

Efectos Antiinflamatorios

El anillo de 1,3-oxazol es un motivo estructural común que se encuentra en muchos fármacos y moléculas bioactivas . Algunos ejemplos de fármacos que contienen un anillo de oxazol incluyen el oxaprozin, un fármaco antiinflamatorio .

Efectos Antioxidantes

El anillo de 1,3-oxazol presenta una alta posibilidad de amplio alcance de sustrato y funcionalización para ofrecer diversas actividades biológicas como la antioxidante .

Mecanismo De Acción

Target of Action

Oxazoles, the class of compounds to which it belongs, are known to be versatile intermediates and pharmaceutical building blocks . They are used in the synthesis of various compounds, including those that target human protease activated receptor 2 .

Mode of Action

Oxazoles are known to interact with their targets through various chemical reactions, including pd-catalyzed decarboxylative c-h cross-coupling .

Biochemical Pathways

Oxazoles are known to be involved in a variety of synthetic procedures and have physiological and industrial significance .

Result of Action

Oxazoles are known to be used in the synthesis of various compounds with biological activities .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Methyl-1,3-oxazole-4-carbonyl chloride has a number of advantages when used in laboratory experiments. It is a relatively stable compound and can be stored for long periods of time without degradation. It is also a relatively inexpensive compound and can be easily synthesized. However, 2-Methyl-1,3-oxazole-4-carbonyl chloride also has some limitations. It is a relatively toxic compound and should be handled with care. In addition, it is a relatively volatile compound and should be stored in a cool, dry place.

Direcciones Futuras

The future of 2-Methyl-1,3-oxazole-4-carbonyl chloride is promising, as it has a wide range of potential applications. It could be used to synthesize a variety of organic compounds, such as drugs and polymers. It could also be used to synthesize dyes and proteins. In addition, it could be used to study the biochemical and physiological effects of compounds, as well as the mechanism of action of proteins. Finally, it could be used to develop new methods of synthesis and new applications for laboratory experiments.

Propiedades

IUPAC Name |

2-methyl-1,3-oxazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2/c1-3-7-4(2-9-3)5(6)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDIQNAAPRZTZRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562689 | |

| Record name | 2-Methyl-1,3-oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62348-22-5 | |

| Record name | 2-Methyl-4-oxazolecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62348-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,3-oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H-Pyrrolo[2,3-d]thiazole](/img/structure/B1627437.png)

![1H-Pyrazolo[3,4-c]pyridazin-3(2H)-one](/img/structure/B1627449.png)

![5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1627457.png)